molecular formula C13H11Cl2NO B10796141 3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol

Cat. No.: B10796141
M. Wt: 268.13 g/mol
InChI Key: JNLBPEFJUBUZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is a chemical compound with a molecular formula of C14H13Cl2NO It is known for its unique structure, which includes a quinoline ring substituted with a dichloropropenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol typically involves the reaction of 2-methylquinolin-4-ol with 3,3-dichloroprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The dichloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of substituted quinoline derivatives.

Scientific Research Applications

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dichloroprop-2-en-1-yl)-4,8-dimethylquinolin-2-ol
  • 3-(3,3-Dichloroprop-2-en-1-yl)-4-hydroxy-2-methyl-6-quinolinecarboxylic acid

Uniqueness

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLBPEFJUBUZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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